molecular formula C23H26FN3OS B11248323 N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide

N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide

Cat. No.: B11248323
M. Wt: 411.5 g/mol
InChI Key: HIFGSJWBQIXFPH-UHFFFAOYSA-N
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Description

N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide is a complex organic compound that features a unique structure combining an adamantane core with an imidazo[2,1-B][1,3]thiazole moiety

Properties

Molecular Formula

C23H26FN3OS

Molecular Weight

411.5 g/mol

IUPAC Name

N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]adamantane-1-carboxamide

InChI

InChI=1S/C23H26FN3OS/c24-18-3-1-17(2-4-18)20-19(27-5-6-29-22(27)26-20)13-25-21(28)23-10-14-7-15(11-23)9-16(8-14)12-23/h1-4,14-16H,5-13H2,(H,25,28)

InChI Key

HIFGSJWBQIXFPH-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(N21)CNC(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-B][1,3]thiazole core, which is then functionalized with a 4-fluorophenyl group. The adamantane-1-carboxamide moiety is introduced in the final steps through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and imidazo[2,1-B][1,3]thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}adamantane-1-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

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